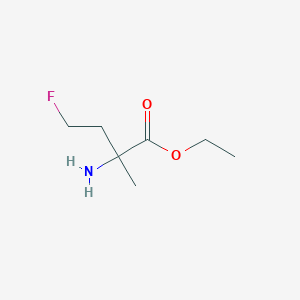

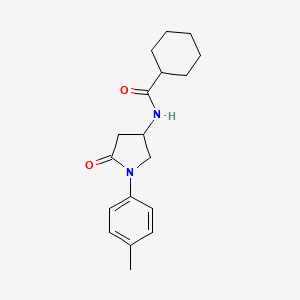

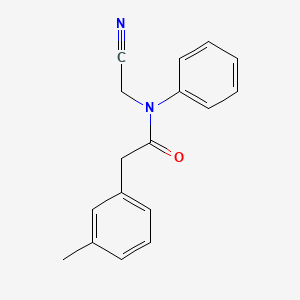

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 133747-57-6. It has a molecular weight of 219.24 and its IUPAC name is 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid .

Synthesis Analysis

There is a synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents. This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters .Molecular Structure Analysis

The InChI Code of “5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid” is 1S/C12H13NO3/c1-8-2-4-10 (5-3-8)13-7-9 (12 (15)16)6-11 (13)14/h2-5,9H,6-7H2,1H3, (H,15,16) and the InChI key is LWBXWUBOAVLXAX-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Non-Linear Optical Properties

Compounds with structures related to "N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamide" have been synthesized through multi-component reactions involving malonamide, aldehyde, and malononitrile in water. These synthesized compounds show potential in non-linear optical (NLO) properties and molecular docking analyses suggest interactions that may contribute to anticancer activity by inhibiting tubulin polymerization (Jayarajan et al., 2019).

Anticancer and α-Glucosidase Inhibitory Activities

Another study describes the synthesis of cyclohexanone derivatives exhibiting variable anticancer activities across several cancer cell lines, with notable efficacy against MDA-MB-231 and HCT-116 cells. These compounds also showed significant α-glucosidase inhibitory activity, highlighting their potential in cancer and diabetes research (Al-Majid et al., 2019).

Development of Coupling Agents

The efficient synthesis of a heterobifunctional coupling agent demonstrates critical advancement for chemoselective conjugation of proteins and enzymes. This development underscores the importance of such compounds in biochemical research and potential therapeutic applications (Reddy et al., 2005).

Advanced Material Synthesis

Research into pyrrolidine derivatives has led to methods for creating advanced materials. For instance, the synthesis of luminescent cyclometalated iridium(III) complexes from pyridine-containing ligands suggests applications in cellular imaging and photoinduced cell death, indicating potential utility in biomedical imaging and therapy (Moromizato et al., 2012).

properties

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-13-7-9-16(10-8-13)20-12-15(11-17(20)21)19-18(22)14-5-3-2-4-6-14/h7-10,14-15H,2-6,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDSHKWCXFMKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832768.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)

![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)

![3,4,5-triethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2832779.png)

![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)